17-epi-Desogestrel 17-epi-Desogestrel
Brand Name: Vulcanchem
CAS No.:
VCID: VC0210092
InChI:
SMILES:
Molecular Formula: C₂₂H₃₀O
Molecular Weight: 310.47

17-epi-Desogestrel

CAS No.:

Cat. No.: VC0210092

Molecular Formula: C₂₂H₃₀O

Molecular Weight: 310.47

* For research use only. Not for human or veterinary use.

17-epi-Desogestrel -

Specification

Molecular Formula C₂₂H₃₀O
Molecular Weight 310.47

Introduction

Chemical Structure and Properties

Structural Characteristics and Nomenclature

Desogestrel is chemically described as 11,11-methylene-17α-ethynyl-18-methyl-δ4-estren-17β-ol, having a 17α-ethynyl group and a 17β-hydroxyl group . The compound includes an 11,11-methylene bridge and an 18-methyl substituent on the estrane skeleton.

In contrast, 17-epi-Desogestrel would maintain the same molecular framework but with inverted stereochemistry at position 17, potentially affecting:

Physical and Chemical Properties

Based on the properties of desogestrel, the following characteristics can be anticipated for 17-epi-Desogestrel:

PropertyDesogestrelPredicted for 17-epi-Desogestrel
Physical StateWhite solid Likely white solid
Melting Point109-110°C (for desogestrel) Potentially different due to altered stereochemistry
Chemical Classification17β-hydroxy steroid, terminal acetylenic compound 17α-hydroxy steroid (inverted stereochemistry)
SolubilityLipophilicLikely similar lipophilicity
Chemical StabilityStable under normal conditionsPresumably similar stability

The stereochemical inversion at the 17-position would likely influence crystalline structure, potentially affecting physical properties such as melting point and solubility.

Synthesis Methodologies

Purification and Characterization

Purification of 17-epi-Desogestrel would likely require chromatographic techniques similar to those used for desogestrel. Characterization would necessitate:

  • High-resolution mass spectrometry

  • Nuclear magnetic resonance spectroscopy (¹H and ¹³C NMR)

  • X-ray crystallography to confirm stereochemistry

  • Optical rotation measurements to determine [α]D value, which would differ from desogestrel's reported [α]D of +55°C (in CHCl₃)

Pharmacological Properties

Metabolism and Bioavailability

Desogestrel serves as a prodrug that undergoes rapid and nearly complete absorption, followed by conversion to etonogestrel (3-ketodesogestrel), its biologically active metabolite . After oral administration, desogestrel demonstrates approximately 84% relative bioavailability as measured by serum etonogestrel levels .

For 17-epi-Desogestrel, key pharmacological questions include:

  • Whether similar metabolic conversion occurs

  • If a different active metabolite is produced

  • How stereochemical inversion affects first-pass metabolism

  • Potential alterations in bioavailability and binding profiles

Pharmacokinetic Profile

Desogestrel exhibits specific pharmacokinetic characteristics that may differ for 17-epi-Desogestrel:

Pharmacokinetic ParameterDesogestrel (via Etonogestrel)
Maximum Concentration (Single Dose)2805±1203 pg/mL
Time to Maximum Concentration1.4±0.8 hours
AUC₀-∞ (Single Dose)33,858±11,043 pg/mL-hr
Maximum Concentration (Steady State)5840±1667 pg/mL
Minimum Concentration (Steady State)1400±560 pg/mL
Protein Binding98%, primarily to SHBG

Receptor Interactions and Pharmacodynamics

Desogestrel's active metabolite demonstrates high affinity for progesterone receptors while exhibiting minimal cross-reactivity with other steroid receptors. The stereochemical configuration at position 17 plays a critical role in this selective binding profile.

For 17-epi-Desogestrel, stereochemical inversion could potentially:

  • Alter progesterone receptor binding affinity

  • Modify selectivity for progesterone receptor subtypes

  • Change cross-reactivity with other steroid receptors

  • Influence potency and efficacy profiles

Clinical Research and Findings

Ovulation Inhibition and Contraceptive Efficacy

Studies on desogestrel provide valuable methodological frameworks for investigating 17-epi-Desogestrel. Research has shown that desogestrel-containing contraceptives effectively inhibit ovulation. In one study examining a contraceptive regimen containing desogestrel, treatment resulted in anovulation in all women across multiple treatment cycles .

During treatment with desogestrel, some women demonstrated follicular development (follicle size ≥ 15 mm) despite anovulation , suggesting incomplete suppression of folliculogenesis despite effective contraception. Whether 17-epi-Desogestrel would demonstrate similar or different patterns of ovarian activity suppression remains an open research question.

Bleeding Patterns and Cycle Control

A significant consideration in progestin-based contraceptives is the impact on menstrual bleeding patterns. Studies comparing desogestrel with other progestins have evaluated bleeding profiles as primary endpoints . In a comparative study between drospirenone and desogestrel, researchers analyzed the proportion of women experiencing unscheduled bleeding or spotting across multiple treatment cycles .

For 17-epi-Desogestrel, bleeding pattern studies would be essential to determine:

  • Incidence of breakthrough bleeding and spotting

  • Amenorrhea rates

  • Cycle predictability

  • User satisfaction and continuation rates

Future Research Directions

Several research priorities emerge for advancing understanding of 17-epi-Desogestrel:

  • Stereochemical synthesis and characterization studies to establish pure compound availability

  • In vitro receptor binding assays comparing with desogestrel and other progestins

  • Metabolic studies to identify active metabolites and transformation pathways

  • Pharmacokinetic investigations in animal models

  • Early-phase clinical trials to establish safety and preliminary efficacy

  • Comparative trials against established progestins

Such research would contribute valuable knowledge to steroid pharmacology and potentially yield contraceptive options with optimized properties.

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